molecular formula C20H16N4S2 B11499600 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(2,3-dihydro-1H-indol-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11499600
M. Wt: 376.5 g/mol
InChI Key: MZTVITWJLUKBRL-UHFFFAOYSA-N
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Description

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features an indole moiety, a thiazolopyrimidine core, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine core. This intermediate is then subjected to further reactions to introduce the indole and phenyl groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-METHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its combination of the indole, thiazolopyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C20H16N4S2

Molecular Weight

376.5 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C20H16N4S2/c1-13-21-18(23-12-11-14-7-5-6-10-16(14)23)17-19(22-13)24(20(25)26-17)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3

InChI Key

MZTVITWJLUKBRL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C5=CC=CC=C5

Origin of Product

United States

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